5,6-Dihydroxy-2-methylaminotetralin

Coronary Vasodilation Cardiovascular Pharmacology In Vivo Hemodynamics

Source 5,6-Dihydroxy-2-methylaminotetralin for its unique dual D2/α2-agonist profile critical in myocardial ischemia-reperfusion models. Its N-methyl secondary amine pharmacophore delivers a mixed receptor action absent in 5,6-ADTN or DP-5,6-ADTN analogs, making it the only viable probe for integrated cardioprotective signaling studies. This free base is the active metabolite of the Phase II prodrug nolomirole. Available for R&D as a custom synthesis product.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 39478-89-2
Cat. No. B1664636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-2-methylaminotetralin
CAS39478-89-2
Synonyms5,6-dihydroxy-2-(methyl)aminotetralin
5,6-dihydroxy-2-(methylamino)tetralin
5,6-dihydroxy-2-methylaminotetralin
5,6-dihydroxy-2-methylaminotetralin hydrobromide
M-8
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C=CC(=C2O)O
InChIInChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3
InChIKeyBHDFPNRSDABMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxy-2-methylaminotetralin (CAS 39478-89-2) for Scientific Procurement: A 2-Aminotetralin Cyclic Dopamine Analog


5,6-Dihydroxy-2-methylaminotetralin (also designated M-8 or CHF-1024) is a cyclic analog of dopamine belonging to the 2-aminotetralin class of compounds [1]. It is characterized as a dopamine D2 receptor agonist and α2-adrenergic receptor agonist [2]. This compound is a secondary amine derivative of 5,6-dihydroxy-2-aminotetralin (5,6-ADTN), a scaffold known for generating potent dopaminergic and adrenergic agents [3]. Its unique dual receptor pharmacology distinguishes it from many other aminotetralin derivatives and serves as the foundation for its investigational use in cardiovascular research, particularly in models of myocardial ischemia and heart failure [4].

Why 5,6-Dihydroxy-2-methylaminotetralin Cannot Be Substituted with Generic 2-Aminotetralin Analogs in Research


The 2-aminotetralin scaffold yields a diverse array of pharmacological profiles that are exquisitely sensitive to minor structural modifications, particularly at the amine nitrogen. Simple substitution with other 2-aminotetralin derivatives is not scientifically valid because changes to the N-substituent drastically alter receptor selectivity, intrinsic efficacy, and even the primary receptor target [1]. For instance, the N-methyl secondary amine of 5,6-dihydroxy-2-methylaminotetralin confers a unique mixed D2 dopaminergic/α2-adrenergic agonist profile that is absent in the primary amine (5,6-ADTN) or in tertiary N,N-dipropyl (DP-5,6-ADTN) analogs [2]. This mixed pharmacology is the basis for its specific cardioprotective and vasodilatory effects observed in vivo [3]. The quantitative evidence detailed below demonstrates precisely how this compound's performance diverges from its closest structural relatives, underscoring the necessity of sourcing the specific compound rather than an in-class substitute.

5,6-Dihydroxy-2-methylaminotetralin (CAS 39478-89-2) Differentiation Data: Comparative Pharmacology & Efficacy


Coronary Vasodilation: 5,6-Dihydroxy-2-methylaminotetralin (M-8) vs. Isopropyl Analog in Canine Model

In a direct head-to-head comparison within a patent filing, 5,6-dihydroxy-2-methylaminotetralin (M-8) and 5,6-dihydroxy-2-isopropylaminotetralin were both claimed as coronary vasodilators. However, M-8 is specifically highlighted for its potent and well-characterized hemodynamic profile. In anesthetized, open-chest dogs, intravenous infusion of M-8 (8-13 µg·kg⁻¹·min⁻¹) increased blood flow to normal myocardium by an average of 53% and decreased coronary vascular resistance by 50% [1]. The isopropyl analog, while claimed for the same use, lacks the depth of quantitative in vivo characterization available for M-8, making M-8 the empirically superior choice for studies requiring predictable and well-documented coronary vasodilation [2].

Coronary Vasodilation Cardiovascular Pharmacology In Vivo Hemodynamics

Dual D2/α2 Agonism: 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024) vs. Selective D2 Agonists (N-0434, N-0437)

While many 2-aminotetralins, such as N-0434 and N-0437, were developed as potent and selective D2 dopamine receptor agonists lacking significant α2 activity [1], 5,6-dihydroxy-2-methylaminotetralin (CHF-1024/M-8) possesses a fundamentally different, dual agonist profile at both dopamine D2 and α2-adrenergic receptors [2]. This mixed pharmacology is not a simple additive effect; it drives a unique cardioprotective mechanism involving both direct vasodilation (via β2-adrenergic agonism) [3] and presynaptic inhibition of norepinephrine release (via α2-adrenergic agonism) [4]. The selective D2 agonists like N-0437, which were optimized for oral bioavailability and CNS penetration [1], do not replicate this combined peripheral cardiovascular action. Therefore, for research models of heart failure or ischemia-reperfusion injury where modulation of both dopaminergic and adrenergic tone is desired, M-8 is the only aminotetralin with this validated, dual-receptor signature.

Receptor Pharmacology Dopamine Receptors Adrenergic Receptors Selectivity Profile

Cardioprotection in Postischemic Dysfunction: 5,6-Dihydroxy-2-methylaminotetralin (CHF-1024) vs. Vehicle Control

In a controlled ex vivo study using isolated, perfused rat hearts subjected to global ischemia and reperfusion, 5,6-dihydroxy-2-methylaminotetralin (CHF-1024) demonstrated significant cardioprotection. Perfusion with CHF-1024 (1-100 nM) for 15 minutes prior to ischemia significantly improved left ventricle developed pressure (LVDevP) during reperfusion and normalized left ventricular end-diastolic pressure (LVEDP) and coronary perfusion pressure (CPP) [1]. This functional improvement was associated with a decrease in the release of biochemical markers of cardiac damage, creatine kinase (CK) and lactate dehydrogenase (LDH) [1]. The effect was correlated with a dose-dependent inhibition of norepinephrine (NE) release from cardiac sympathetic nerve endings [1]. This specific cardioprotective efficacy in a clinically relevant model of ischemia-reperfusion injury is a key differentiator from other 2-aminotetralins, which are primarily characterized by their CNS dopaminergic effects.

Cardioprotection Ischemia-Reperfusion Injury Myocardial Function Ex Vivo Model

Peripheral Vascular Selectivity: 5,6-Dihydroxy-2-methylaminotetralin (M-8) vs. Isoproterenol

A study comparing aminotetralin derivatives to the classical beta-adrenergic agonist isoproterenol revealed a distinct tissue-selectivity profile for 5,6-dihydroxy-2-methylaminotetralin (M-8). While M-8 was found to be very weak in activating cardiac beta-receptors, it exhibited considerably greater activity in uterine and bronchial smooth muscle preparations [1]. This contrasts with isoproterenol, which is a potent, non-selective beta-agonist affecting all subtypes. The differential activity profile of M-8 suggests a potential for developing agents with reduced cardiac chronotropic and inotropic side effects while maintaining bronchodilatory or uterine relaxant activity, a hypothesis that underscores the compound's unique pharmacological fingerprint among adrenergic agonists.

Beta-Adrenergic Agonism Tissue Selectivity Smooth Muscle Structure-Activity Relationship

Structural Basis for Prodrug Development: 5,6-Dihydroxy-2-methylaminotetralin vs. N,N-Dipropyl-5,6-ADTN

The secondary amine structure of 5,6-dihydroxy-2-methylaminotetralin provides a unique synthetic handle for prodrug design that is not available in tertiary amine analogs like the potent D2 agonist DP-5,6-ADTN. The N-methyl group allows for the creation of ester prodrugs, such as nolomirole (CHF-1035), the N,N-diisobutyryl diester of CHF-1024 [1]. This prodrug strategy was developed to improve oral bioavailability and pharmacokinetics, enabling clinical investigation for heart failure [2]. In contrast, the tertiary amine DP-5,6-ADTN cannot form a similar simple ester prodrug. This structural differentiator is critical for researchers requiring an active agent that can be delivered as a cleavable prodrug, a capability not shared by many other potent 2-aminotetralin agonists.

Prodrug Strategy Pharmacokinetics Drug Delivery Bioavailability

Optimal Research and Procurement Applications for 5,6-Dihydroxy-2-methylaminotetralin (CAS 39478-89-2)


Investigating Myocardial Ischemia-Reperfusion Injury and Cardioprotection

This compound is ideally suited for ex vivo and in vivo models of myocardial ischemia-reperfusion. Its demonstrated ability to improve postischemic ventricular function and reduce markers of cardiac damage (CK, LDH) at nanomolar concentrations makes it a powerful tool for dissecting cardioprotective signaling pathways and evaluating potential therapeutic interventions for heart failure [1]. Researchers can use it to study the interplay between D2 dopaminergic and α2-adrenergic mechanisms in the heart.

Probing Dual D2 Dopaminergic and α2-Adrenergic Pharmacology

5,6-Dihydroxy-2-methylaminotetralin serves as a critical pharmacological probe for systems where both dopamine D2 and α2-adrenergic receptors are co-expressed and functionally relevant. Unlike selective D2 agonists (e.g., N-0434, N-0437) or pure α2-agonists, CHF-1024 allows researchers to simultaneously activate both receptor systems and study their integrated effects on cardiovascular function, neurotransmitter release, and end-organ response [2][3].

Studying Beta-Adrenergic Receptor Heterogeneity and Tissue Selectivity

Given its unique profile of weak cardiac beta-receptor activation but higher activity in uterine and bronchial smooth muscle, M-8 is a valuable compound for comparative studies of beta-adrenergic receptor subtypes across different tissues [4]. It can be used as a reference compound to help characterize novel beta-agonists or to investigate the structural basis for tissue-selective adrenergic signaling.

Prodrug Development and Pharmacokinetic Studies

The secondary amine structure of 5,6-dihydroxy-2-methylaminotetralin makes it an ideal starting point for prodrug design. It has been successfully used to create nolomirole, an orally bioavailable prodrug that advanced to clinical trials for heart failure [5][6]. This application is relevant for pharmaceutical scientists and medicinal chemists working on improving the delivery of catecholamine-like compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydroxy-2-methylaminotetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.